2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid

Process Chemistry Unnatural Amino Acid Synthesis Enantioselective Synthesis

2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid (CAS 2279645-90-6) is a synthetic, non-proteinogenic amino acid derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the α-amine and a 4,4-difluorocyclohexyl substituent on the β-carbon. With a molecular formula of C14H23F2NO4 and a molecular weight of 307.33 g/mol , it is supplied at research-grade purities (typically ≥97–98% by HPLC).

Molecular Formula C14H23F2NO4
Molecular Weight 307.338
CAS No. 2279645-90-6
Cat. No. B2407704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid
CAS2279645-90-6
Molecular FormulaC14H23F2NO4
Molecular Weight307.338
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCC(CC1)(F)F)C(=O)O
InChIInChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyNFMRRHKGTCYRJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic Acid (CAS 2279645-90-6): A Fluorinated Boc-Amino Acid Building Block for Peptide and Drug Discovery


2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid (CAS 2279645-90-6) is a synthetic, non-proteinogenic amino acid derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the α-amine and a 4,4-difluorocyclohexyl substituent on the β-carbon. With a molecular formula of C14H23F2NO4 and a molecular weight of 307.33 g/mol , it is supplied at research-grade purities (typically ≥97–98% by HPLC) . The compound serves as a key building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where the difluorocyclohexyl moiety is leveraged to modulate lipophilicity, metabolic stability, and target binding affinity relative to non-fluorinated cyclohexylalanine analogs [1].

Why Generic Boc-Amino Acids Are Not Interchangeable with 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic Acid


Substituting this compound with a standard Boc-cyclohexylalanine (e.g., CAS 37736-82-6, MW 271.35) or a Boc-phenylalanine fails to replicate the distinct stereoelectronic signature conferred by the gem-difluoro substitution on the cyclohexyl ring. The 4,4-difluorocyclohexyl motif introduces a predictable ~0.25–1.0 log unit increase in lipophilicity while simultaneously enhancing metabolic stability at oxidation-prone sites . Furthermore, the Boc protection strategy is orthogonal to Fmoc chemistry; substituting an Fmoc-4,4-difluorocyclohexyl analog (e.g., CAS 2276607-04-4) would necessitate entirely different deprotection and coupling protocols, fundamentally altering SPPS workflow compatibility . In P-glycoprotein (P-gp) pharmacology, the 4,4-difluorocyclohexyl group has been quantitatively shown to convert ATPase-stimulating compounds into potent ATPase-inhibitory compounds—a functional reversal that non-fluorinated cyclohexyl analogs do not achieve to the same magnitude [1].

Quantitative Differentiation Evidence: 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic Acid vs. Closest Analogs


Stepwise and Overall Synthesis Yield: Enantiopure (S)-Configuration via Negishi Coupling Route (Patent CN113929598A)

A dedicated patent (CN113929598A) discloses a four-step synthesis of the (S)-enantiomer (CAS 1311203-16-3) with individual step yields of 85%, 92%, 95%, and 91%, achieving an overall yield of 68% over five transformations when counting intermediate workup. This route employs a Negishi cross-coupling and catalytic hydrogenation, explicitly claimed to be suitable for industrial scale-up and shorter than prior art methods in J. Med. Chem. (2019) and Org. Lett. (2020) [1]. For procurement, this demonstrates a scalable, reproducible synthetic route with well-characterized intermediates, reducing supply chain risk.

Process Chemistry Unnatural Amino Acid Synthesis Enantioselective Synthesis

Lipophilicity Modulation: 4,4-Difluorocyclohexyl vs. Non-Fluorinated Cyclohexyl in Peptide Building Blocks

The gem-difluoro substitution on the cyclohexyl ring consistently increases lipophilicity. While experimentally measured logP/logD values for the target compound itself are not publicly reported, class-level physicochemical profiling indicates that the 4,4-difluorocyclohexyl group increases logP by approximately 0.25 to 1.0 log units relative to the non-fluorinated cyclohexyl counterpart . For context, the non-fluorinated analog Boc-cyclohexylalanine (CAS 37736-82-6) has a molecular weight of 271.35 g/mol, compared to 307.33 g/mol for the difluoro derivative . This lipophilicity increase is exploited to enhance membrane permeability and target engagement in peptide drug candidates incorporating fluorinated building blocks such as Maraviroc [1].

Physicochemical Properties logP/logD Drug Design

P-Glycoprotein (P-gp) Inhibition: 4,4-Difluorocyclohexyl Analogs Reverse Paclitaxel Resistance at Sub-Micromolar IC50

In a comprehensive J. Med. Chem. study (2018) of 64 thiazole peptidomimetic analogs, the 4,4-difluorocyclohexyl-containing compounds 53 and 109 inhibited [125I]-IAAP photolabeling of P-gp with IC50 values of 0.10 μM and 0.76 μM, respectively. These same compounds reversed paclitaxel resistance in HEK293 cells overexpressing P-gp and were selective toward P-gp over CYP3A4 [1]. Critically, the non-fluorinated cyclohexyl parent compound 1 was an ATPase stimulator, while the 4,4-difluorocyclohexyl analogs 39, 53, and 109 were ATPase inhibitors—a complete functional switch driven by fluorination [1]. Although the target compound is a Boc-protected amino acid precursor rather than the final P-gp inhibitor, this evidence establishes the 4,4-difluorocyclohexyl pharmacophore as the decisive structural determinant for P-gp inhibitory activity.

P-glycoprotein Multidrug Resistance Cancer Pharmacology

Boc vs. Fmoc Deprotection Orthogonality: Compatibility with Acid-Labile and Base-Labile SPPS Strategies

The target compound employs a Boc protecting group removable under acidic conditions (TFA, 30–50% v/v, typically 30–60 min at room temperature). In contrast, the closest commercially available 4,4-difluorocyclohexyl amino acid analog with an alternative protecting group—Fmoc-(S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid (CAS 2276607-04-4, MW 429.5)—requires basic deprotection conditions (20% piperidine in DMF) . This orthogonality dictates that researchers using Boc-strategy SPPS (e.g., for acid-stable peptide sequences, or when synthesizing peptides requiring HF cleavage) must select the Boc-protected compound. The Fmoc analog adds significant molecular weight (429.5 vs. 307.33) and introduces a fluorenyl chromophore useful for UV monitoring but incompatible with Boc-strategy protocols .

Solid-Phase Peptide Synthesis Protecting Group Strategy SPPS Workflow

Implications for Metabolic Stability: Difluorocyclohexyl as an Oxidation-Resistant Motif (Class-Level Evidence from Maraviroc Metabolism)

Metabolic studies on Maraviroc—an FDA-approved CCR5 antagonist containing a 4,4-difluorocyclohexyl moiety—demonstrate that cytochrome P450-mediated hydroxylation occurs at the 2- and 3-positions of the difluorocyclohexyl ring, but the gem-difluoro substitution at the 4-position blocks oxidative metabolism at that site, thereby reducing overall metabolic clearance [1]. In drug design, the 4,4-difluorocyclohexyl group is an established strategy to enhance metabolic stability compared to non-fluorinated cyclohexyl rings by reducing CYP450-mediated oxidation [2]. While direct metabolic stability data for the target compound itself are not publicly available, the class-level evidence supports the rationale that incorporating this building block into peptide or peptidomimetic drug candidates will confer resistance to oxidative metabolism at the cyclohexyl 4-position.

Metabolic Stability CYP450 Fluorine Chemistry

High-Impact Application Scenarios for 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic Acid


Design of P-Glycoprotein Inhibitors to Reverse Multidrug Resistance in Oncology

Researchers developing P-gp inhibitors can incorporate this Boc-protected amino acid as a key intermediate. The 4,4-difluorocyclohexyl moiety has been validated in J. Med. Chem. (2018) as the pharmacophore that converts P-gp ATPase stimulators into potent inhibitors (IC50 = 0.10–0.76 μM) capable of reversing paclitaxel resistance and exhibiting selectivity over CYP3A4 [1]. After Boc deprotection, the free amine can be coupled to thiazole or other heterocyclic scaffolds to generate focused libraries for multidrug resistance reversal studies.

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) for Metabolic-Stable Fluorinated Peptides

This compound is the only widely available Boc-protected 4,4-difluorocyclohexyl amino acid building block compatible with Boc-SPPS workflows (acid-labile TFA deprotection, HF or TFMSA cleavage). It is specifically indicated when Fmoc chemistry is unsuitable—such as for peptides unstable to repeated piperidine treatment, sequences prone to aspartimide formation, or when synthesizing peptide acids that require HF cleavage from Merrifield resin . The difluorocyclohexyl group simultaneously enhances peptide lipophilicity and metabolic stability as demonstrated by the Maraviroc metabolic pathway [2].

Synthesis of Maraviroc Analogs and Next-Generation CCR5 Antagonists for HIV

The 4,4-difluorocyclohexyl group is a validated structural component of Maraviroc (Selzentry®), an FDA-approved HIV-1 CCR5 entry inhibitor. Synthetic chemistry groups developing rigidified or modified Maraviroc analogs require 4,4-difluorocyclohexyl-containing chiral amino acid building blocks. The patent CN113929598A provides a scalable, high-yielding synthesis (68% overall) of the enantiopure (S)-form that can be adapted for analog production [3].

Exploration of Fluorine Effects in Peptide Conformational Analysis and Protein Engineering

For structural biology and biophysical chemistry applications, the 4,4-difluorocyclohexyl group introduces a stereoelectronic perturbation distinct from aromatic fluorination. Its chair conformation and increased hydrophobicity alter peptide folding dynamics and can be used to probe the role of hydrophobic packing in protein–peptide interactions. The difluorinated scaffold modulates conformational preferences in ways that non-fluorinated cyclohexylalanine cannot replicate, making this compound a valuable tool for studying fluorine-enabled conformational control [4].

Quote Request

Request a Quote for 2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.